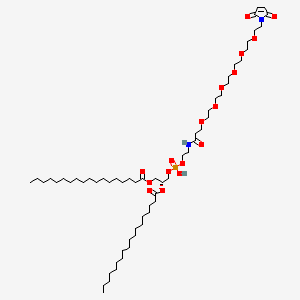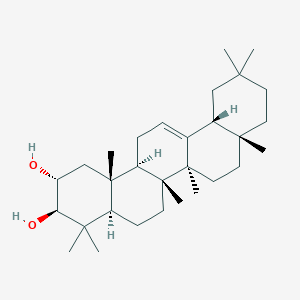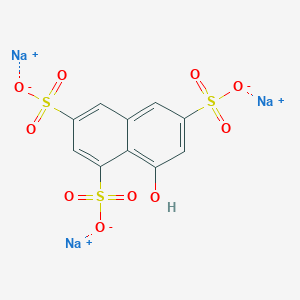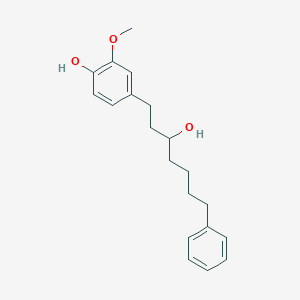
Bdp-nac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
BDP-NAC is synthesized through a series of chemical reactions involving the conjugation of N-acetyl cysteine to a benzyl disulfide-based compound. The synthesis involves the deprotection of a boronic acid pinacol ester functionality by hydrogen peroxide, leading to the formation of the desired persulfide donor . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
化学反应分析
BDP-NAC undergoes several types of chemical reactions, including:
Reduction: The persulfide donor can be reduced to its corresponding thiol form under certain conditions.
Substitution: The benzyl disulfide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, thiols, and nucleophiles. The major products formed from these reactions are the persulfide of N-acetyl cysteine and its corresponding thiol derivatives .
科学研究应用
BDP-NAC has a wide range of scientific research applications, including:
作用机制
BDP-NAC exerts its effects through the release of the persulfide of N-acetyl cysteine in response to reactive oxygen species. The persulfide interacts with cellular targets, such as protein thiols, to mitigate oxidative damage and restore cellular redox balance . The molecular pathways involved include the activation of antioxidant defense mechanisms and the inhibition of oxidative stress-induced cell death .
相似化合物的比较
BDP-NAC is unique compared to other persulfide donors due to its selective response to hydrogen peroxide and its sustained release of the persulfide of N-acetyl cysteine . Similar compounds include:
Sodium sulfide: A common hydrogen sulfide donor with less selectivity towards reactive oxygen species.
Carbonyl sulfide-releasing compounds: These compounds release carbonyl sulfide instead of persulfides and have distinct physiological effects.
This compound’s unique properties make it a valuable tool for studying the therapeutic potential of persulfides and their role in redox biology .
属性
分子式 |
C18H26BNO5S2 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C18H26BNO5S2/c1-12(21)20-15(16(22)23)11-27-26-10-13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-9,15H,10-11H2,1-5H3,(H,20,21)(H,22,23)/t15-/m1/s1 |
InChI 键 |
DWYXPNQQWSCJFO-OAHLLOKOSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSC[C@H](C(=O)O)NC(=O)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)


![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)

![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

